N-(3,4-dichlorophenyl)-2-iodobenzamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-iodobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a dichlorophenyl group and an iodobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dichlorophenyl)-2-iodobenzamide typically involves the reaction of 3,4-dichloroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dichlorophenyl)-2-iodobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming N-(3,4-dichlorophenyl)benzamide.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce N-(3,4-dichlorophenyl)benzamide.
Scientific Research Applications
Chemistry: N-(3,4-dichlorophenyl)-2-iodobenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes can help elucidate biological pathways and mechanisms.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting biological pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions.
Comparison with Similar Compounds
N-(3,4-dichlorophenyl)-N’,N’-dimethylurea:
3,4-dichloromethylphenidate: This compound is a potent stimulant and acts as a serotonin-norepinephrine-dopamine reuptake inhibitor.
Uniqueness: N-(3,4-dichlorophenyl)-2-iodobenzamide is unique due to the presence of both dichlorophenyl and iodobenzamide groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
CAS No. |
333349-11-4 |
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Molecular Formula |
C13H8Cl2INO |
Molecular Weight |
392.02 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H8Cl2INO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) |
InChI Key |
DTWQRJYEWQONDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)I |
Origin of Product |
United States |
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